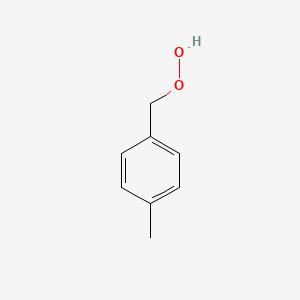

4-Methylbenzyl hydroperoxide

描述

Contextualization within the Field of Organic Peroxide Chemistry

Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). wikipedia.org When one of the R groups is a hydrogen atom, the compound is known as a hydroperoxide. wikipedia.org 4-Methylbenzyl hydroperoxide belongs to the sub-class of benzylic hydroperoxides, which are characterized by an aryl group positioned next to the hydroperoxy substituent. sci-hub.se

The defining characteristic of these compounds is the inherent weakness of the oxygen-oxygen single bond, which predisposes them to homolysis (cleavage to form two radicals). wikipedia.orgsci-hub.se This reactivity makes them valuable as initiators for certain types of polymerization and as precursors for generating oxygen-centered radicals in physical organic chemistry and bioorganic studies. wikipedia.orgsci-hub.se The reactivity of benzylic hydroperoxides is influenced by the adjacent aromatic group and they are susceptible to transformations mediated by electrophiles, bases, and electron transfer. sci-hub.se While tertiary benzylic hydroperoxides like cumene (B47948) hydroperoxide are produced on a massive industrial scale, primary benzylic hydroperoxides such as this compound are synthesized less effectively and tend to decompose more readily at lower temperatures. sci-hub.se

The synthesis of this compound can be achieved through methods like the photolysis of p-xylene (B151628) or the autoxidation of p-xylene, which can be initiated by reagents like graphite (B72142). sci-hub.se Once purified and in the absence of catalysts like acid, base, or metal ions, it exists as a colorless liquid that can be distilled under reduced pressure. sci-hub.se

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(hydroperoxymethyl)-4-methylbenzene | nih.gov |

| Molecular Formula | C₈H₁₀O₂ | nih.gov |

| Molecular Weight | 138.16 g/mol | nih.gov |

| CAS Number | 7523-31-1 | nih.gov |

| Appearance | Colorless liquid | sci-hub.se |

| Odor | Resembles hydrogen peroxide | sci-hub.se |

Scope and Research Objectives for Academic Investigation

The primary objectives for the academic investigation of this compound and related compounds are multifaceted. A central goal is the development of selective oxidation methods for hydrocarbons, converting them into valuable products like alcohols and ketones. whiterose.ac.uk In these processes, alkyl hydroperoxides are crucial intermediates formed during the autoxidation of the hydrocarbon substrate. whiterose.ac.uk

A significant research focus is on understanding and controlling the decomposition of the hydroperoxide intermediate to yield the desired product selectively. whiterose.ac.uk This involves designing and studying catalysts, such as supported silver nanoparticles on niobia (Ag/Nb₂O₅), that can promote the selective conversion of the hydroperoxide. whiterose.ac.uk

Further academic inquiry centers on elucidating the precise mechanisms of oxidation reactions where hydroperoxides act as oxidants. acs.org This includes studying kinetic isotope effects, testing for radical intermediates, and identifying the reactive form of the catalyst to determine the reaction pathway, such as whether it proceeds via hydride abstraction or another mechanism. acs.org The interaction of hydroperoxides with biomimetic systems and heme proteins remains a pertinent area of study to unravel biochemical pathways and develop new catalytic systems. nih.gov Ultimately, the research aims to harness the controlled reactivity of compounds like this compound for efficient and selective chemical transformations. rug.nl

Structure

3D Structure

属性

CAS 编号 |

7523-31-1 |

|---|---|

分子式 |

C8H10O2 |

分子量 |

138.16 g/mol |

IUPAC 名称 |

1-(hydroperoxymethyl)-4-methylbenzene |

InChI |

InChI=1S/C8H10O2/c1-7-2-4-8(5-3-7)6-10-9/h2-5,9H,6H2,1H3 |

InChI 键 |

VCEHMDXCOGIOJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)COO |

规范 SMILES |

CC1=CC=C(C=C1)COO |

其他CAS编号 |

7523-31-1 |

同义词 |

4-methylbenzyl hydroperoxide p-methylbenzyl hydroperoxide |

产品来源 |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 4 Methylbenzyl Hydroperoxide Formation

Autoxidation Pathways for Benzylic Hydroperoxide Synthesismdpi.comsci-hub.seresearchgate.netacademie-sciences.frwikipedia.org

Autoxidation, a free-radical chain reaction involving oxygen, is a common method for generating hydroperoxides. wikipedia.org The synthesis of primary benzylic hydroperoxides like 4-methylbenzyl hydroperoxide from precursors such as p-xylene (B151628) is generally slower and less efficient compared to the autoxidation of secondary or tertiary benzylic positions. sci-hub.se

Photoinitiated Autoxidation of p-Xylenemdpi.comsci-hub.se

The formation of this compound can be achieved through the photolysis of p-xylene. sci-hub.se This process is typically initiated by irradiating p-xylene with a low-pressure mercury lamp at elevated temperatures, such as 60°C. sci-hub.se Photoexcitation can enhance both the rate and selectivity of hydroperoxide formation. sci-hub.se To achieve useful product selectivity, it is often recommended to limit the conversion of the starting material to approximately 20-30%. sci-hub.se The reaction proceeds via a free-radical chain mechanism, where photons provide the energy to initiate the formation of radicals, which then propagate in the presence of oxygen. mdpi.comsci-hub.se

Catalytic Autoxidation Systems with Carbonaceous Materials (e.g., oxidized graphite)sci-hub.secapes.gov.brpsu.edulookchem.com

Recent studies have identified carbonaceous materials, such as graphite (B72142), as effective reagents for initiating the autoxidation of p-xylene. sci-hub.selookchem.com When graphite undergoes aerobic oxidation, it forms hydroperoxy surfaces. These surface-bound hydroperoxide units can then initiate the autoxidation of p-xylene at elevated temperatures, leading to the formation of this compound in moderate yields. sci-hub.se The use of porous graphite electrodes has also been explored in the electrochemical oxidation of p-xylene, suggesting the role of carbon-based materials in facilitating these oxidation reactions. capes.gov.br Additionally, manganese(III) Schiff base complexes grafted onto functionalized multi-wall carbon nanotubes have been investigated as catalysts for the aerobic oxidation of p-xylene. psu.edu

Mechanistic Investigations of Radical Chain Propagation in Autoxidationmdpi.comsci-hub.sewikipedia.orgmdpi.comcore.ac.uknih.gov

The autoxidation of hydrocarbons like p-xylene proceeds through a well-established free-radical chain mechanism, often referred to as the Bolland-Gee mechanism, which involves initiation, propagation, and termination steps. wikipedia.orgcore.ac.uk

Initiation: The reaction is initiated by the formation of a benzyl (B1604629) radical from p-xylene. This can be triggered by various means, including photo-irradiation or the presence of initiators. sci-hub.sewikipedia.org In some systems, particularly those used in industrial processes for terephthalic acid production, metal catalysts like cobalt and manganese salts in the presence of a bromide source are used. mdpi.comnih.gov The bromide radical abstracts a hydrogen atom from the methyl group of p-xylene to generate the initial benzyl radical. mdpi.comresearchgate.net

Propagation: The resulting benzyl radical (ArCH₂•) rapidly reacts with molecular oxygen (O₂) in a diffusion-controlled step to form a benzylperoxy radical (ArCH₂OO•). core.ac.uk This peroxy radical then abstracts a hydrogen atom from another p-xylene molecule, yielding this compound (ArCH₂OOH) and regenerating a new benzyl radical, thus propagating the chain. sci-hub.sewikipedia.orgcore.ac.uk

Termination: The chain reaction is terminated when radicals combine with each other. wikipedia.org

Perhydrolysis Reactions for Hydroperoxide Generationmdpi.comsci-hub.se

Perhydrolysis offers an alternative route to benzylic hydroperoxides. This method involves the reaction of a suitable benzylic precursor with hydrogen peroxide. mdpi.comsci-hub.se

Hydrogen Peroxide-Mediated Perhydrolysis from Benzylic Precursorsmdpi.comsci-hub.seacademie-sciences.frnih.gov

Benzylic hydroperoxides can be synthesized by reacting benzylic precursors, which have a leaving group such as a halide or an alcohol, with hydrogen peroxide. sci-hub.se For instance, the oxidation of benzyl alcohol and xylenes (B1142099) using hydrogen peroxide as the oxidant has been demonstrated with certain catalysts. academie-sciences.fr The use of concentrated hydrogen peroxide solutions is often necessary to achieve practical reaction rates and selectivity. sci-hub.se In some catalytic systems, hydrogen peroxide coordinates with a metal center to form a reactive complex that then interacts with the benzylic C-H bond. mdpi.com For example, iron(II) and iron(III) complexes have been studied for the oxidation of p-xylene in the presence of hydrogen peroxide. nih.gov

Influence of Acid or Base on Perhydrolysis Selectivity and Yieldsci-hub.serjpbcs.com

Data Tables

Table 1: Research Findings on p-Xylene Oxidation to this compound and Other Products

| Catalyst/System | Oxidant | Temperature (°C) | Main Products | Conversion/Yield | Reference |

| Photo-irradiation (low-pressure Hg lamp) | O₂ | 60 | This compound | Not specified | sci-hub.se |

| Oxidized Graphite | O₂ | Elevated | This compound | Moderate yield | sci-hub.se |

| Mn(III) Schiff base on MWNTs | O₂ / TBHP (initiator) | Low | Toluic acid, Tolualdehyde, Toluyl alcohol | Not specified | psu.edu |

| CaWO₄ | H₂O₂ | 55 | p-Tolylmethanol, 4-Methylbenzaldehyde (B123495) | 22.4% conversion (p-xylene) after 4h | academie-sciences.fr |

| Iron(II) C-scorpionate complex | H₂O₂ (30%) | 35 | Oxygenated products | 21.8% total yield after 5 min | nih.gov |

| Osmium(VI) nitride complex | H₂O₂ (30%) | 23 | Phenols | 98% yield (based on H₂O₂) | nih.gov |

| Cobalt acetate (B1210297) / Ozone | O₃/Air | 80 | Terephthalic acid | 76% conversion, 84% selectivity for TA | scienceasia.org |

Emerging and Specialized Synthetic Routes

The quest for more efficient, selective, and sustainable methods for the synthesis of organic hydroperoxides has driven research beyond traditional autoxidation processes. Emerging strategies focus on leveraging electrochemical and biocatalytic principles to achieve controlled oxidation under milder conditions. These advanced methodologies offer potential advantages in terms of selectivity, safety, and environmental impact, representing the forefront of synthetic chemistry for producing valuable intermediates like this compound.

Electrochemical synthesis in biphasic systems presents a sophisticated and green alternative for the generation of this compound. This method circumvents the direct, often unselective, oxidation of the organic substrate at the electrode surface. Instead, it relies on "indirect oxidation," where a mediator species is electrochemically generated in an aqueous phase. jeeng.netscielo.org.mx This reactive species then migrates to the interface or into the organic phase to selectively oxidize the substrate, such as p-xylene. The fundamental advantage of this approach is the ability to maintain separation between the organic substrate/product and the electrode, minimizing side reactions and electrode fouling. researchgate.net

The process typically involves an undivided or divided electrochemical cell containing an aqueous electrolyte and an immiscible organic solvent that dissolves the p-xylene. sibran.ruresearchgate.net In the aqueous phase, a salt like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) is used as both a supporting electrolyte and a precursor for the oxidizing agent. jeeng.netsibran.ru Upon applying a potential, species are generated at the anode. For instance, with NaCl, chloride ions are oxidized to generate active chlorine species like hypochlorous acid (HOCl). researchgate.net In other setups, the two-electron oxidation of water (2e-WOR) at specific anodes, such as fluorinated tin oxide (FTO), can be used to generate hydrogen peroxide (H₂O₂) in situ. acs.org

These in-situ generated oxidants are highly reactive and can efficiently oxidize the benzylic C-H bond of p-xylene in the organic phase to yield this compound. The biphasic nature of the system is crucial; it facilitates the separation of the catalyst regeneration (in the aqueous phase) from the organic reaction, and at the end of the process, it simplifies product isolation. researchgate.net Research has demonstrated the oxidation of related compounds like 4-methylbenzyl alcohol to 4-methylbenzaldehyde in biphasic systems using in-situ generated mediators, a reaction that mechanistically proceeds through a hydroperoxide intermediate. researchgate.netresearchgate.net

Table 1: Research Findings in Indirect Electrochemical Oxidation in Biphasic Systems

| Substrate/System | Mediator/In-situ Species | Electrode Material | Key Findings & Relevance |

|---|---|---|---|

| 4-Methylbenzyl alcohol | Hypochlorous acid (from NaCl) | Platinum/Platinum | Investigated the oxidation in a biphasic system (chloroform/water), demonstrating the effectiveness of an in-situ generated mediator for oxidizing the benzylic position. A 96% yield of 4-methylbenzaldehyde was achieved, implying an efficient preceding hydroperoxide formation step. researchgate.netresearchgate.net |

| Maleic Acid | Hydrogen Peroxide (from O₂) | Gas-diffusion carbon-black | Studied the indirect oxidation of an organic substrate by H₂O₂ electrochemically generated in situ, highlighting the principle of using benign oxidants created on demand. sibran.ru |

| General Organics | Hydroxyl radical (•OH) | Various (e.g., Graphite) | EAOPs (Electrochemical Advanced Oxidation Processes) utilize electro-generated reactive oxygen species like •OH for oxidation, which can be applied in indirect processes. mdpi.com |

| Thioanisole / Alcohols | Hydrogen Peroxide (from H₂O) | Fluorinated Tin Oxide (FTO) | Showcased the formation of H₂O₂ via 2e-WOR on FTO electrodes, which then acts as an oxidant for various substrates, including the selective oxidation of 4-methylbenzyl alcohol. acs.org |

Nature has perfected selective C-H bond oxidation through metalloenzymes like cytochrome P450 and monooxygenases. Biomimetic and enzyme-inspired catalysis seeks to replicate this efficiency and selectivity in synthetic systems for reactions like the oxidation of p-xylene to this compound. researchgate.net These approaches utilize synthetic metal complexes that model the active sites of these enzymes to catalyze the reaction under mild conditions, often using green oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). mdpi.comfrontiersin.org

The core of this strategy lies in the design of catalysts, typically involving transition metals such as iron, manganese, or copper, coordinated to organic ligands. mdpi.comresearchgate.net These ligands, which can range from porphyrins (mimicking heme) to various nitrogen-containing structures like those based on bis-(2-pyridylmethyl)amine (BMPA), modulate the metal center's reactivity. researchgate.netmdpi.com This tuning is critical for achieving high selectivity for the desired product and preventing over-oxidation to the corresponding alcohol, aldehyde, or carboxylic acid. frontiersin.org

The catalytic cycle generally involves the activation of the oxidant (e.g., H₂O₂) by the metal complex to form a high-valent metal-oxo or metal-hydroperoxo species. This potent oxidizing agent then selectively activates the benzylic C-H bond of p-xylene, typically through a Hydrogen Atom Transfer (HAT) mechanism. frontiersin.org The resulting 4-methylbenzyl radical can then react with molecular oxygen or another oxidant species to form the target this compound. Some advanced systems use molecular capsules that mimic enzyme pockets, providing a hydrophobic cavity to encapsulate the substrate and perform size-selective oxidation. acs.org Furthermore, chemo-enzymatic cascades combine heterogeneous catalysts for in-situ H₂O₂ synthesis with enzymes like unspecific peroxygenases that then utilize the peroxide for selective C-H functionalization. nih.gov

Table 2: Examples of Biomimetic and Enzyme-Inspired Oxidation Systems

| Catalyst System | Substrate | Oxidant | Key Findings & Relevance to Selectivity |

|---|---|---|---|

| Non-heme Iron(III) complexes [Fe(BMPA)Cl₃] | p-Xylene | H₂O₂ | Inspired by methane (B114726) monooxygenase, this catalyst showed activity for the selective oxidation of aromatic compounds, targeting the benzylic position. mdpi.com |

| Manganese(III) Schiff base complex | p-Xylene | H₂O₂ | Demonstrated good catalytic activity for the oxidation of p-xylene, selectively targeting the benzylic C-H bond via a proposed Mn(V)-oxo intermediate. researchgate.net |

| Manganese(III) Porphyrins | Benzofurans | H₂O₂ | Used as models of cytochrome P450, these catalysts achieved high conversion, proceeding through the formation of reactive epoxide intermediates, demonstrating the principle of mimicking enzymatic pathways. researchgate.net |

| Pd₄ Self-Assembled Molecular Capsule | p-Xylene, m-Xylene | O₂ / Photoirradiation | This system acts as an "enzyme mimic," showing size-selective recognition and encapsulation of xylene isomers, leading to the highly selective oxidation of a single methyl group in an aqueous medium. acs.org |

| Iron(II) C-scorpionate complex | p-Xylene | H₂O₂ | Achieved rapid formation of oxygenated products at low temperatures (35 °C), showcasing high catalyst turnover frequency. mdpi.com |

Mechanistic Pathways of 4 Methylbenzyl Hydroperoxide Transformations

Decomposition Mechanisms

The decomposition of 4-Methylbenzyl hydroperoxide involves the cleavage of the weak oxygen-oxygen bond, leading to the formation of various products. researchgate.net This process can be initiated thermally or catalyzed by acids.

Thermal decomposition of hydroperoxides like this compound is a complex process that can proceed through a radical chain mechanism. beilstein-journals.orgproakademia.eu The initial step is the homolytic cleavage of the O-O bond, which has a relatively low bond dissociation energy, to form an alkoxy and a hydroxyl radical. wikipedia.org

A primary pathway in the thermal decomposition of this compound leads to the formation of 4-methylbenzaldehyde (B123495) and subsequently 4-methylbenzoic acid. The initially formed 4-methylbenzyloxy radical can undergo further reactions, including hydrogen abstraction or disproportionation, to yield 4-methylbenzaldehyde. This aldehyde can then be oxidized to the corresponding carboxylic acid, particularly in the presence of an oxidizing agent or through subsequent radical reactions. mdpi.comorganic-chemistry.org The oxidation of aldehydes to carboxylic acids can be facilitated by various oxidants, including hydrogen peroxide itself, often proceeding through a peroxy intermediate. researchgate.net

Table 1: Major Products from Thermal Decomposition of this compound

| Precursor | Major Products |

|---|---|

| This compound | 4-Methylbenzaldehyde |

| 4-Methylbenzoic acid | |

| 4-Methylbenzyl alcohol |

The decomposition of this compound is significantly accelerated in the presence of acids. acs.org This catalytic pathway proceeds through ionic intermediates, which are distinct from the radical species formed during thermal decomposition.

In the presence of a strong acid, the hydroperoxide can be protonated at the hydroxyl oxygen. Subsequent intramolecular nucleophilic attack by the adjacent peroxy oxygen can lead to the formation of a cyclic peroxonium ion, or more commonly, the protonated hydroperoxide acts as a precursor to other reactive species. nih.govucl.ac.uk Evidence for the intermediacy of dialkylperoxonium ions has been found in the reactions of other hydroperoxides, where they act as effective oxygen transfer agents. ucl.ac.ukunl.edu In the case of this compound, protonation facilitates the cleavage of the O-O bond by creating a better leaving group (water), leading to a carbocationic intermediate. acs.orgjournals.co.za

A significant pathway in the acid-catalyzed decomposition of benzylic hydroperoxides involves rearrangement. For this compound, the acid-catalyzed heterolysis of the O-O bond can lead to the formation of a 4-methylbenzyl cation. However, a more complex rearrangement can occur, particularly with substituted phenols, leading to the formation of quinone methides. sci-hub.se While direct evidence for this compound specifically forming a quinone methide is not abundant, analogous systems show that oxidation of 4-alkylphenols can generate quinone methides. nih.govresearchgate.net These reactive intermediates are electrophilic and can undergo various subsequent reactions. researchgate.netnih.gov The formation of o-quinone methide has been proposed in the oxidation of o-methylphenyl radicals, involving a 1,5-H shift in a peroxyl radical intermediate. researchgate.netcore.ac.uk

Table 2: Intermediates in Acid-Catalyzed Decomposition

| Catalyst Type | Key Intermediates |

|---|---|

| Strong Acid | Protonated hydroperoxide, Carbocations, Peroxonium ions |

| Quinone methides (in related systems) |

Peroxonium Ion Intermediates

Metal-Ion Catalyzed Decomposition

The decomposition of this compound is significantly influenced by the presence of metal ions, which can catalyze the breakdown of the peroxide bond through various mechanisms. sci-hub.semdpi.com Transition metals, in particular, play a crucial role in these transformations.

In the presence of certain metal ions with accessible lower oxidation states, such as iron(II) (Fe²⁺) or cobalt(II), this compound can undergo decomposition through a Fenton-type mechanism. sci-hub.semdpi.com This process involves a single-electron transfer (SET) from the metal ion to the hydroperoxide. wikipedia.org

The fundamental steps of a Fenton reaction are:

Initiation: Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻ wikipedia.org

Propagation: Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺ wikipedia.org

This reaction generates highly reactive hydroxyl radicals (HO•), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic compounds. wikipedia.orgresearchgate.net The net reaction results in the disproportionation of hydrogen peroxide into two different oxygen-radical species. wikipedia.org The catalytic cycle is completed by the reduction of the higher oxidation state metal ion (e.g., Fe³⁺) back to its lower oxidation state. mdpi.com

This catalytic decomposition is a key feature of advanced oxidation processes used in wastewater treatment to destroy organic contaminants. wikipedia.orgresearchgate.net The effectiveness of the Fenton reaction is highly dependent on pH, with acidic conditions generally being more favorable. medcraveonline.com

Benzylic hydroperoxides, including this compound, can act as Lewis bases and form adducts with transition metal ions. sci-hub.se This adduct formation is typically a reversible process, especially at lower temperatures. However, at temperatures of 20°C and higher, these adducts are induced to decompose. sci-hub.se

The decomposition can be catalytic in the presence of suitable reducing agents. For example, copper(II) complexes have been shown to catalyze the decomposition of hydroperoxides. researchgate.net The nature of the anion associated with the copper(II) salt can influence the catalytic activity. researchgate.net The formation of an intermediate complex between the catalyst and the hydroperoxide is a key step, which then decomposes into free radicals or molecular products. researchgate.net Some copper(II) catalysts, such as copper(II) phthalocyanines, are more effective at catalyzing the formation of benzylic hydroperoxides than their decomposition. sci-hub.se

| Catalyst System | Substrate | Products | Yield | Reference |

| Copper(II) complex with 1,10-phenanthroline | p-xylene (B151628) | 4-methylbenzyl alcohol, p-tolualdehyde, p-toluic acid | 37% (total) | researchgate.net |

Fenton-Type Reactions via Single-Electron Transfer

Radical-Mediated Reactions

Organic peroxides are well-known sources of radicals, and this compound is no exception. unibe.ch The cleavage of the weak O-O bond can generate oxygen-centered radicals, which are highly reactive intermediates that can participate in a variety of subsequent reactions. sci-hub.se

Generation and Reactivity of Oxygen-Centered Radicals (e.g., alkoxy radicals)

The decomposition of hydroperoxides can lead to the formation of alkoxy radicals (RO•). unibe.ch These oxygen-centered radicals are highly reactive species. baranlab.org Their subsequent reactions are primarily dictated by three major pathways: hydrogen atom transfer (HAT), β-scission, and addition to C=C double bonds. acs.org The interaction of alkoxy radicals with C-H bonds, C-C bonds, or C=C bonds generates more stable carbon-centered radicals, which provides the thermodynamic driving force for these processes. acs.org

In the context of this compound, its decomposition would generate the 4-methylbenzyloxy radical. The reactivity of this radical would then determine the final product distribution.

Hydrogen Atom Transfer Processes

Hydrogen atom transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted from a substrate by a radical species. nih.gov Alkoxy radicals generated from hydroperoxides can participate in HAT reactions. unibe.ch For instance, an alkoxy radical can abstract a hydrogen atom from a suitable donor molecule to form an alcohol and a new radical. unibe.ch

The selectivity of HAT reactions can be influenced by various factors, including the bond dissociation energies of the C-H bonds in the substrate and the nature of the radical abstractor. nih.gov In some cases, HAT processes can be facilitated by photocatalysis, enabling the selective functionalization of C-H bonds under mild conditions. researchgate.net

β-Scission and Fragmentation Reactions

The decomposition of hydroperoxides can proceed through various mechanisms, with β-scission being a prominent pathway for alkoxyl radicals generated from these precursors. sonar.chthieme-connect.de In the context of this compound, the initial step often involves the homolytic cleavage of the weak oxygen-oxygen bond, a process that can be induced thermally or through interaction with a transition metal, to form a 4-methylbenzyloxyl radical and a hydroxyl radical. The resulting 4-methylbenzyloxyl radical can then undergo β-scission.

This fragmentation involves the cleavage of a carbon-carbon bond β to the oxygen atom, leading to the formation of a stable carbonyl compound and an alkyl radical. thieme-connect.de For the 4-methylbenzyloxyl radical, this would involve the cleavage of the bond between the benzylic carbon and the methyl-substituted aromatic ring, although cleavage of the C-H bond to form 4-methylbenzaldehyde is more common. However, in related systems, such as the 2-(4-methylphenyl)-2-butoxyl radical, the absolute rate constants for β-scission have been directly measured, providing insight into the factors governing this fragmentation. acs.org The rate of β-scission is influenced by the stability of the resulting radical and carbonyl compound. thieme-connect.de

In a reconstituted system containing cytochrome P-450, the reductive cleavage of hydroperoxides, including cumyl hydroperoxide which is structurally similar to this compound, leads to products consistent with a β-scission mechanism. pnas.org This process is proposed to involve the generation of an alkoxy radical, followed by β-scission to yield a ketone and a radical, which is then reduced to a hydrocarbon. pnas.org For example, cumyl hydroperoxide yields acetophenone (B1666503) and methane (B114726). pnas.org

Role of Radical Initiators and Inhibitors in Decomposition

The decomposition of hydroperoxides like this compound is significantly influenced by the presence of radical initiators and inhibitors. Radical initiators are molecules that readily decompose to form free radicals, which can then accelerate the decomposition of the hydroperoxide. wiley.comnumberanalytics.com Common initiators include other peroxides (like benzoyl peroxide), azo compounds (such as azobisisobutyronitrile, AIBN), and transition metal ions. numberanalytics.comsci-hub.se

Transition metal ions, such as those of cobalt(II) or iron(II), can induce the decomposition of benzylic hydroperoxides through a Fenton-type, single-electron transfer mechanism. sci-hub.se This process generates radicals that can propagate a chain reaction, leading to the rapid breakdown of the hydroperoxide. The effectiveness of an initiator is related to its bond dissociation energy (BDE); molecules with weak bonds that cleave easily at lower temperatures are potent initiators. wiley.com

Conversely, radical inhibitors, also known as antioxidants, can slow down or prevent the decomposition of hydroperoxides. These compounds work by trapping the free radicals that propagate the decomposition chain reaction. Phenolic compounds and certain amines are common radical inhibitors. They react with the chain-carrying radicals to form stable, non-reactive species, thereby terminating the chain reaction. The presence and concentration of these inhibitors are crucial in controlling the stability and storage of hydroperoxides.

Polar and Ionic Pathways

Beyond radical mechanisms, the transformations of this compound can also proceed through polar and ionic pathways. These routes often involve the interaction of the hydroperoxide with acidic, basic, or electrophilic/nucleophilic species.

Hydride Abstraction Mechanisms (e.g., in related alcohol oxidations)

While direct hydride abstraction from this compound itself is less commonly discussed, the analogous mechanisms in the oxidation of related benzylic alcohols provide valuable insight. High-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are known to promote the oxidation of benzylic alcohols through a hydride abstraction mechanism. nih.gov This process is thought to involve the formation of a charge-transfer complex between the substrate and the quinone, followed by the transfer of a hydride ion. nih.gov

In the context of enzyme-catalyzed reactions, aryl-alcohol oxidase (AAO) oxidizes p-methoxylated benzylic alcohols via a hydride transfer to the flavin cofactor. csic.es Kinetic studies on the oxidation of 4-Me-α-methylbenzyl alcohol catalyzed by methyltrioxorhenium (MTO) also propose a mechanism involving hydride abstraction. acs.orgnih.gov These examples suggest that under appropriate catalytic conditions, a species could abstract a hydride from the benzylic position of a molecule structurally related to this compound, initiating its transformation. The oxidation of aldehydes by AAO is also suggested to proceed through a hydride abstraction mechanism. d-nb.info

Electron Transfer Processes

Electron transfer processes represent another significant ionic pathway for the transformation of this compound. These can be initiated by chemical reagents or through electrochemical and photochemical methods. cmu.eduacs.orgacs.org

Single-electron transfer (SET) is a key step in many reactions involving hydroperoxides. For instance, the interaction of benzylic hydroperoxides with transition metal reductants like cobalt(II) or iron(II) involves an initial single-electron transfer to the peroxide, leading to the cleavage of the O-O bond. sci-hub.se This generates an alkoxyl radical and a hydroxide (B78521) ion.

Photocatalysis using transition metal complexes, such as [Ru(bpy)₃]²⁺, can also initiate electron transfer. acs.org Depending on the reaction conditions and the substrates involved, the excited photocatalyst can act as a single-electron oxidant or reductant. acs.orgacs.org In the context of hydroperoxides, this could involve either the reduction of the hydroperoxide to generate radicals or its oxidation. The generation of radicals via electron transfer can subsequently lead to the β-scission and fragmentation pathways discussed earlier. Furthermore, some reactions are known to favor a four-electron transfer pathway, though two-electron transfers are more common. sciencepg.comresearchgate.net

The following table provides a summary of the key mechanistic pathways:

| Pathway | Description | Key Intermediates/Products | Influencing Factors |

| β-Scission | Cleavage of a C-C bond beta to the oxygen of an alkoxyl radical. | Carbonyl compounds, alkyl radicals | Stability of resulting radicals and carbonyls |

| Radical Initiation | Acceleration of decomposition by radical-generating species. | Free radicals | Presence of initiators (e.g., peroxides, metal ions) |

| Radical Inhibition | Slowing of decomposition by radical-trapping species. | Stable, non-reactive species | Presence of inhibitors (e.g., phenols) |

| Hydride Abstraction | Transfer of a hydride ion from a substrate to an oxidant. | Carbocations, reduced oxidants | High-potential oxidants (e.g., DDQ), catalysts |

| Electron Transfer | Transfer of one or more electrons to or from the hydroperoxide. | Radical ions, radicals | Transition metals, photocatalysts, electrochemical conditions |

Theoretical and Computational Chemistry Approaches in 4 Methylbenzyl Hydroperoxide Research

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are fundamental to understanding the thermodynamics and kinetics of reactions involving 4-methylbenzyl hydroperoxide. These first-principles calculations solve the electronic Schrödinger equation to determine the energies of molecules and the structures of transition states. This information is critical for mapping out potential energy surfaces, which describe the energy of a system as a function of its atomic coordinates.

High-level ab initio methods are employed to compute the enthalpies of formation for reactants, intermediates, and products. researchgate.netacs.org By identifying the transition state—the highest energy point along the lowest energy path connecting reactants and products—the activation energy (reaction barrier) can be determined. psicode.org For example, in the study of related radical reactions, quantum chemical calculations have been used to map the energy surfaces for the association of oxygen atoms with radicals, revealing barrierless association pathways and subsequent isomerization and decomposition channels. researchgate.net The comparison of energies between different possible pathways allows for the prediction of the most favorable reaction mechanism. For instance, calculations can determine whether the decomposition of this compound is more likely to proceed via O-O bond cleavage or through a more complex rearrangement.

Table 1: Illustrative Reaction Energetics for a Hypothetical Decomposition Pathway of this compound

| Species/State | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0 |

| TS1 | Transition State for O-O Bond Cleavage | +35 |

| Intermediate 1 | 4-Methylbenzyloxy Radical + Hydroxyl Radical | +20 |

| TS2 | Transition State for C-H abstraction by Hydroxyl Radical | +25 |

| Product | 4-Methylbenzaldehyde (B123495) + Water | -50 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular and powerful computational method for studying the electronic structure and reactivity of molecules the size of this compound. scispace.comrsc.org DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the many-electron wavefunction. scispace.com This approach offers a good balance between computational cost and accuracy, making it suitable for larger systems and complex reactions. aps.org

DFT calculations are used to analyze the distribution of electrons within the this compound molecule, identifying regions that are electron-rich or electron-deficient. catalysis.blog This analysis helps to pinpoint potential active sites for nucleophilic or electrophilic attack. catalysis.blog Reactivity descriptors derived from DFT, such as electronegativity and hardness, provide quantitative measures of chemical reactivity. scispace.com For instance, DFT can be used to study the reaction of the 4-methylphenyl radical (p-tolyl) with other molecules, providing insights into how the methyl group influences reactivity. acs.org Similarly, for this compound, DFT can elucidate how the electronic properties of the benzene (B151609) ring and the hydroperoxide group influence its stability and reaction pathways.

Kinetic Modeling and Simulation of Complex Reaction Networks

The decomposition and subsequent reactions of this compound, particularly in environments like the industrial oxidation of p-xylene (B151628), involve a vast number of elementary steps and transient species. researchgate.net Kinetic modeling and simulation are essential for understanding the behavior of such complex reaction networks. chemrxiv.org These models consist of a set of elementary reactions, each with an associated rate coefficient that is often derived from theoretical calculations or experimental data. aimspress.com

Isotope Effect Studies (e.g., Kinetic Isotope Effects) in Mechanistic Elucidation

Kinetic Isotope Effects (KIEs) are a powerful experimental and theoretical tool for probing reaction mechanisms. doi.org A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) leads to a change in the reaction rate. researchgate.net The magnitude of the KIE provides detailed information about the transition state of the rate-determining step of the reaction. researchgate.netnih.gov

A primary KIE occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. doi.orgresearchgate.net For example, if the cleavage of the O-H bond in this compound is the slowest step in a particular reaction, substituting the hydrogen with deuterium (B1214612) would result in a significant primary KIE. Secondary KIEs arise from isotopic substitution at positions not directly involved in bond cleavage but can still provide information about changes in the geometry or vibrational environment of the transition state. doi.org Theoretical calculations of KIEs can be compared with experimental values to validate a proposed mechanism. researchgate.net Studies on related compounds have used deuterium KIEs to confirm that hydrogen-atom transfer is involved in the rate-determining step of certain photocatalytic reactions. acs.org

Table 2: Interpreting Kinetic Isotope Effects (kH/kD) for Mechanistic Elucidation

| kH/kD Value | Interpretation | Implication for this compound Reactions |

| ~1 | No primary KIE. | The H-atom at the labeled position is not involved in bond-breaking/forming in the rate-determining step. |

| > 2 | Significant primary KIE. | The C-H or O-H bond at the labeled position is being broken in the rate-determining step. |

| < 1 | Inverse KIE. | The vibrational modes involving the labeled H-atom are more constrained in the transition state than in the reactant. |

Note: This table provides general interpretations of KIE values.

Thermochemical Kinetic Considerations for Radical Decomposition

The decomposition of this compound inevitably involves radical intermediates. The initial cleavage of the weak O-O bond produces a 4-methylbenzyloxy radical and a hydroxyl radical. The subsequent fate of these and other radicals is governed by thermochemical and kinetic principles. Thermochemical kinetic analysis uses calculated properties like enthalpies of formation (ΔfH°), entropies (S°), and heat capacities (Cp) to evaluate the feasibility and rates of various radical decomposition pathways. acs.orgpolimi.it

Calculations can predict the bond dissociation energies (BDEs) within radical species, identifying the weakest bonds that are most likely to break. For example, analysis of the benzoxyl radical, a related species, shows it can undergo β-scission to form different products. aimspress.com The competition between different unimolecular decomposition reactions and bimolecular reactions with other species is evaluated by calculating the temperature- and pressure-dependent rate constants for each possible channel. acs.org This analysis can predict the major products formed from the radical decomposition cascade initiated by this compound under specific combustion or pyrolysis conditions. For instance, studies on semiquinone radicals show that different isomers yield distinct major products upon decomposition, a finding predicted by branching ratios calculated from high-pressure limit reaction rate constants. researchgate.net

Analytical Methodologies for Research Oriented Characterization and Quantification of 4 Methylbenzyl Hydroperoxide

Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Spectroscopic methods are indispensable tools for probing the structural features of 4-Methylbenzyl hydroperoxide and investigating the mechanisms of reactions in which it participates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, DOSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the different protons in the molecule. The hydroperoxy proton (-OOH) is particularly diagnostic, typically appearing as a broad singlet at a downfield chemical shift, often in the range of 8-10 ppm, due to hydrogen bonding. The benzylic methylene (B1212753) protons (-CH₂OOH) resonate as a singlet, while the aromatic protons of the p-substituted ring show a characteristic AA'BB' splitting pattern. The methyl group protons on the aromatic ring appear as a singlet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data. The carbon atom attached to the hydroperoxy group (benzylic carbon) shows a characteristic resonance. The aromatic carbons exhibit distinct signals, with the ipso-carbons (C-1 and C-4) having different chemical shifts from the ortho- and meta-carbons.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful 2D NMR technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. researchgate.net This is particularly useful for analyzing reaction mixtures containing this compound without the need for physical separation. researchgate.netrsc.org By measuring the diffusion coefficient, which is related to the size and shape of the molecule, DOSY can confirm the presence of the hydroperoxide alongside reactants, products, and intermediates, and can even be used to estimate its molecular weight. rsc.org This technique is valuable for studying reaction mechanisms and identifying transient species in solution. dntb.gov.uand.eduresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzylic Hydroperoxides and Related Structures Note: Exact chemical shifts for this compound may vary depending on the solvent and concentration. The data below is illustrative based on similar structures.

| science Nucleus | biotech Functional Group | gps_fixed Expected Chemical Shift (δ, ppm) | notes Remarks |

|---|---|---|---|

| ¹H | -OOH | 8.0 - 10.0 | Broad singlet, position is concentration and solvent dependent. nih.gov |

| ¹H | Ar-CH₂-OOH | ~5.1 | Singlet. |

| ¹H | Ar-H | 7.2 - 7.4 | AA'BB' system for p-disubstituted ring. |

| ¹H | Ar-CH₃ | ~2.4 | Singlet. |

| ¹³C | Ar-CH₂-OOH | ~82 | Benzylic carbon attached to the hydroperoxy group. |

| ¹³C | Ar-C (quaternary) | 135 - 140 | Ipso-carbons of the aromatic ring. |

| ¹³C | Ar-CH | 125 - 130 | Aromatic methine carbons. |

| ¹³C | Ar-CH₃ | ~21 | Methyl carbon. |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound and for monitoring the progress of reactions, such as its synthesis or decomposition. The presence of the hydroperoxide is confirmed by characteristic absorption bands.

The most significant vibrations include:

O-H Stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroperoxy O-H group involved in hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹ for the methyl and methylene groups.

C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

O-O Stretch: A weak to medium intensity band in the 800-900 cm⁻¹ region, which is characteristic of the peroxide linkage.

FTIR spectroscopy can be used quantitatively to determine hydroperoxide concentration, often indirectly. For instance, a common method involves the stoichiometric reaction of hydroperoxides with triphenylphosphine (B44618) (TPP) to yield triphenylphosphine oxide (TPPO). The concentration of the resulting TPPO, which has a strong and distinct IR absorption band around 542 cm⁻¹, can be measured and correlated to the initial hydroperoxide concentration. dss.go.th

UV-Visible Spectroscopy for Reaction Progress and Complexation Studies

UV-Visible spectroscopy is useful for studying this compound, primarily due to the ultraviolet absorbance of the p-substituted benzene (B151609) ring. The electronic transitions within the aromatic chromophore, typically π → π* transitions, give rise to characteristic absorption bands. For substituted benzene derivatives, primary and secondary absorption bands are expected, generally below 300 nm. up.ac.za

This technique is particularly well-suited for monitoring reaction kinetics. For example, in the oxidation of 4-methylbenzyl alcohol to form the hydroperoxide, or the subsequent decomposition of the hydroperoxide to 4-methylbenzaldehyde (B123495), changes in the UV-Vis spectrum can be tracked over time. The formation of a conjugated system, such as in the aldehyde product, results in a bathochromic (red) shift, allowing for straightforward monitoring of the reaction progress. researchgate.net Furthermore, UV-Vis spectroscopy can be employed to study the formation of complexes between the hydroperoxide and metal ions, which often leads to shifts in the absorption maxima or the appearance of new charge-transfer bands. researchgate.net

Raman Spectroscopy for Gaseous Product Analysis (e.g., O₂ evolution)

Raman spectroscopy is a valuable complementary technique to IR spectroscopy. It is particularly effective for detecting non-polar bonds, making it an excellent tool for observing the O-O stretch in the hydroperoxide group, which typically appears as a distinct band around 880 cm⁻¹. mdpi.comconicet.gov.ar This feature allows for in-situ monitoring of hydroperoxide concentration during reactions. nih.govacs.org

A key application of Raman spectroscopy in the study of hydroperoxide decomposition is the analysis of gaseous products. The decomposition of hydroperoxides can evolve molecular oxygen (O₂). The symmetric stretch of the O=O bond in gaseous oxygen is Raman active, producing a sharp and characteristic peak at approximately 1556 cm⁻¹. This allows for real-time, non-invasive monitoring of oxygen evolution, providing crucial mechanistic insights into the decomposition pathways of this compound.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Product Quantification

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of non-volatile organic peroxides like this compound. It allows for efficient separation from starting materials (e.g., 4-methylbenzyl alcohol), byproducts (e.g., 4-methylbenzaldehyde, 4-methylbenzoic acid), and other impurities.

Purity Assessment: By using a suitable stationary phase (typically reversed-phase like C18) and mobile phase (e.g., acetonitrile/water or methanol/water mixtures), a baseline separation of this compound from related compounds can be achieved. The area of the peak corresponding to the hydroperoxide, detected most commonly by a UV detector set to a wavelength where the aromatic ring absorbs, is proportional to its concentration. This allows for the precise determination of its purity in a given sample.

Product Quantification: HPLC is widely used to quantify the yield of this compound in synthesis reactions or to measure its consumption during decomposition studies. rsc.org For enhanced sensitivity and selectivity, especially at trace levels, post-column derivatization can be employed, followed by fluorescence or chemiluminescence detection. uri.edunih.gov For example, hydroperoxides can react with reagents like p-hydroxyphenylacetic acid in the presence of peroxidase to produce a highly fluorescent product, enabling detection at very low concentrations. uri.edu

Table 2: Illustrative HPLC Conditions for Analysis of Benzylic Hydroperoxides

| tune Parameter | settings Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~220 nm or ~254 nm |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) for Volatile Reaction Byproducts

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) that may arise as byproducts during the synthesis or decomposition of this compound. epa.govmdpi.com In a typical GC analysis, a sample is vaporized and injected into a column, where it is separated into its individual components based on their volatility and interaction with the stationary phase. mdpi.com

Detailed Research Findings:

In studies involving the decomposition of hydroperoxides, GC coupled with a mass spectrometer (GC/MS) is frequently used to identify and quantify the resulting volatile products. mdpi.comchromatographyonline.com For instance, in the thermal or metal-ion-catalyzed decomposition of analogous compounds like cumene (B47948) hydroperoxide, GC/MS analysis reveals the formation of various byproducts. mdpi.com While direct GC analysis of thermally labile hydroperoxides can be challenging, the technique is invaluable for profiling the volatile species that accompany its reactions.

The decomposition of organic materials, a process where hydroperoxides can be transient species, releases a complex mixture of VOCs. chromatographyonline.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has been employed to analyze the complex VOC profiles from such processes, demonstrating the power of advanced GC techniques in separating and identifying a multitude of compounds. nih.gov

Key parameters in a GC method include the type of column, carrier gas flow rate, and temperature programming of the oven. epa.govchromatographyonline.com For example, a common setup might use a capillary column like an Agilent HP-5ms, with helium as the carrier gas and a programmed temperature ramp to ensure the separation of compounds with a wide range of boiling points. mdpi.comchromatographyonline.com

Table 1: Typical GC Parameters for Volatile Byproduct Analysis

| Parameter | Value/Type | Purpose |

| Column | Capillary (e.g., HP-5ms) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Injection Port Temp. | 280 °C | Ensures rapid vaporization of the sample. mdpi.com |

| Detector | Mass Spectrometer (MS) | Allows for the identification and quantification of separated components. mdpi.com |

| Oven Program | Temperature ramp (e.g., 65 °C to 250 °C) | Separates compounds based on their boiling points. chromatographyonline.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). savemyexams.commsu.edu

The molecular formula of this compound is C8H10O2, giving it a molecular weight of approximately 138.16 g/mol . nih.gov High-resolution mass spectrometry can confirm this with high accuracy. nih.gov

Detailed Research Findings:

When subjected to ionization in a mass spectrometer, molecules fragment in predictable ways, creating a unique fragmentation pattern that serves as a "fingerprint" for the compound. savemyexams.commsu.edu For hydroperoxides, characteristic fragmentation pathways have been identified. While direct electron ionization can lead to extensive fragmentation, softer ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) can be used. copernicus.org Studies on organic hydroperoxides using APCI-MS/MS have shown that a neutral loss of 51 Da can be a characteristic fragmentation pattern for identifying these molecules when they are observed as ammonium (B1175870) adducts ([M+NH4]+). copernicus.org

The fragmentation of the molecular ion provides structural information. For example, in the mass spectrum of related benzyl (B1604629) compounds, fragments corresponding to the benzyl cation or substituted benzyl cations are often observed. msu.edu

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C8H10O2 | PubChem nih.gov |

| Molecular Weight | 138.16 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 138.068079557 Da | PubChem nih.gov |

Advanced Techniques for In Situ and Time-Resolved Studies

Chemiluminescence-Based Detection for Hydroperoxide Species

Chemiluminescence (CL) offers a highly sensitive method for detecting and quantifying hydroperoxides, including hydrogen peroxide and organic hydroperoxides. bohrium.comthno.org This technique is based on the emission of light from a chemical reaction, where the hydroperoxide acts as an oxidant. bohrium.comnih.gov

Detailed Research Findings:

The peroxyoxalate chemiluminescence (PO-CL) system is one of the most efficient and widely used for detecting hydrogen peroxide. researchgate.netresearcher.life In this system, an oxalate (B1200264) ester reacts with hydrogen peroxide to form a high-energy intermediate, which then excites a fluorescent molecule (fluorophore), leading to light emission. nih.govresearchgate.net The intensity of the emitted light is proportional to the concentration of the hydroperoxide.

Researchers have developed various CL-based sensors for the sensitive detection of hydrogen peroxide in different media. researchgate.netmdpi.com These methods often rely on the catalytic properties of materials like metal nanoparticles or complexes to enhance the CL signal. bohrium.com For instance, luminol (B1675438), a common chemiluminescent reagent, can be used in conjunction with catalysts to detect H2O2. nih.govresearchgate.net The reaction of luminol with hydrogen peroxide, often catalyzed by metal ions or complexes, produces an excited aminophthalate species that emits light. nih.gov The principles of these assays can be extended to detect organic hydroperoxides, which can also participate in these oxidative CL reactions. nih.gov The ability to perform these assays in aqueous or mixed-solvent systems makes them suitable for biological and environmental applications. researcher.life

Table 3: Common Chemiluminescence Systems for Hydroperoxide Detection

| CL System | Key Components | Principle |

| Peroxyoxalate | Oxalate Ester (e.g., TCPO), Fluorophore, H2O2 | H2O2 oxidizes the oxalate to a high-energy intermediate that excites the fluorophore. nih.govresearchgate.net |

| Luminol | Luminol, Catalyst (e.g., Co2+, Fe3+), H2O2 | Catalytic oxidation of luminol by H2O2 produces an excited state that emits light. nih.govresearchgate.net |

| Acridinium Esters | Acridinium Ester, H2O2 | Reaction with H2O2 under appropriate pH conditions generates an excited acridone (B373769) species. sci-hub.se |

Electron Microscopy for Catalyst Characterization in Heterogeneous Systems

In many synthetic routes to this compound, particularly those involving the oxidation of 4-methylbenzyl alcohol, heterogeneous catalysts are employed. semanticscholar.orgmdpi.com Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for characterizing these solid catalysts. longdom.org

Detailed Research Findings:

SEM provides information about the surface morphology and topography of the catalyst particles. semanticscholar.orglongdom.org For example, SEM images can reveal the shape and size distribution of catalyst aggregates. acs.org TEM, on the other hand, offers higher resolution and can be used to visualize the size, shape, and distribution of individual metal nanoparticles supported on a carrier material. catalysis.blog High-resolution TEM (HR-TEM) can even resolve the lattice fringes of crystalline materials, providing structural information at the atomic level. acs.org

Energy-dispersive X-ray spectroscopy (EDS or EDX), often coupled with SEM or TEM, is used for elemental analysis, confirming the presence and distribution of the active metals and support materials in the catalyst. semanticscholar.orgresearchgate.net These techniques are crucial for understanding the structure-activity relationship of the catalyst. For instance, studies on catalysts used for the aerobic oxidation of benzylic alcohols have used SEM and TEM to characterize the catalyst before and after the reaction, revealing changes in particle size and dispersion that can affect catalytic activity and stability. semanticscholar.orgmdpi.com

Table 4: Electron Microscopy Techniques for Catalyst Characterization

| Technique | Information Provided | Application in Catalyst Research |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape and size. longdom.org | Characterizing the overall structure of the catalyst support and agglomerates. semanticscholar.orgacs.org |

| Transmission Electron Microscopy (TEM) | High-resolution images of nanoparticles, particle size distribution, crystal structure. catalysis.blog | Determining the size and dispersion of active metal nanoparticles on the support. mdpi.com |

| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental composition and mapping. researchgate.net | Confirming the elemental makeup of the catalyst and the distribution of elements. semanticscholar.org |

Applications and Role in Advanced Organic Synthesis and Materials Science Research

As an Oxidizing Agent and Peroxide Source in Selective Organic Transformations

The inherent reactivity of the peroxide bond in 4-methylbenzyl hydroperoxide makes it a valuable source of oxygen for various oxidative reactions in organic synthesis. It can function as an oxidant for transforming functional groups, analogous to more commonly used hydroperoxides like tert-butyl hydroperoxide (TBHP) and cumene (B47948) hydroperoxide.

Benzylic hydroperoxides are a recognized class of reagents for the epoxidation of olefins. This compound is identified as a potential oxidizing agent for converting alkenes into epoxides. google.com This reactivity is analogous to that of other aralkyl hydroperoxides, such as 1-phenylethyl hydroperoxide and ethylbenzyl hydroperoxide, which are used on an industrial scale. sci-hub.seurjc.es For instance, 1-phenylethyl hydroperoxide is a key reagent in the propylene (B89431) oxide/styrene process, where it delivers an oxygen atom to propylene to form propylene oxide. sci-hub.se Similarly, ethylbenzyl hydroperoxide is employed with titanium-silica catalysts for the epoxidation of various olefins. urjc.es The mechanism involves the transfer of the hydroperoxide's oxygen atom to the double bond of the substrate, often catalyzed by transition metals.

This compound plays a crucial role as an intermediate and a decomposition product in oxidation reactions that convert alcohols to carbonyl compounds. Specifically, its decomposition leads to the formation of 4-methylbenzaldehyde (B123495). nih.gov In studies involving heme proteins like cytochrome c, this compound decomposes to yield 4-methylbenzaldehyde as the primary product. nih.gov

Furthermore, in the autoxidation of p-xylene (B151628), this compound is the initial product formed. sci-hub.secore.ac.uk This primary hydroperoxide is less stable than its secondary and tertiary counterparts and can decompose. sci-hub.se During this process, aromatic aldehydes are formed, which can then react with another molecule of hydroperoxide to generate thermally labile peroxyacetals. These peroxyacetals subsequently decompose into an ester and water, representing a pathway where the hydroperoxide acts as both an intermediate to the aldehyde and a reactant in its subsequent transformation. sci-hub.se

| Reactant | Conditions | Major Product | Reference |

|---|---|---|---|

| This compound | Decomposition catalyzed by cytochrome c | 4-Methylbenzaldehyde | nih.gov |

| This compound | Base-induced decomposition during autoxidation | 4-Methylbenzaldehyde, subsequently forms peroxyacetals | sci-hub.se |

Epoxidation Reactions

Precursor for Reactive Oxygen Species in Polymer Science and Radical Chemistry

Organic peroxides, including hydroperoxides, are widely used as initiators in radical polymerization because the O-O bond can readily cleave to form radicals. pergan.comtcichemicals.com this compound serves as a precursor for the generation of oxygen-centered radicals, which are valuable in polymer science and physical organic chemistry. sci-hub.se The thermal instability of the peroxide bond allows it to be a controllable source of radicals to initiate polymerization reactions. pergan.com

The decomposition can be induced by heat or through chemical means. For example, treatment of benzylic hydroperoxides with transition metal ions such as cobalt(II) or iron(II) can induce a Fenton-type decomposition via single-electron transfer, efficiently generating radicals. sci-hub.se These reactive species can then initiate the chain-growth process in the polymerization of various monomers. sci-hub.selibretexts.org

Role as an Intermediate in Autoxidation and Degradation Studies of Organic Materials

This compound is a key intermediate in the autoxidation of p-xylene. sci-hub.secore.ac.uk Autoxidation is a free-radical chain reaction involving oxygen that leads to the gradual degradation of organic materials. core.ac.uk The synthesis of primary benzylic hydroperoxides like this compound from precursors such as toluene (B28343) or xylene is generally slower and less efficient compared to the autoxidation of substrates that form secondary or tertiary hydroperoxides, such as ethylbenzene (B125841) or cumene. sci-hub.se

Primary hydroperoxides like this compound are also more susceptible to decomposition at lower temperatures than their more substituted counterparts. sci-hub.se This reactivity makes them important subjects in degradation studies. For instance, the decomposition of this compound has been investigated in the presence of biological systems like heme proteins, highlighting its role in biochemical degradation pathways. nih.gov The autoxidation process is often initiated by methods such as photolysis or the use of radical initiators, and it is crucial to control the substrate turnover to achieve useful product selectivity and prevent significant product loss from hydroperoxide decomposition. sci-hub.se

| Substrate | Hydroperoxide Type | Relative Reactivity/Efficiency in Autoxidation | Reference |

|---|---|---|---|

| p-Xylene | Primary | Lower | sci-hub.se |

| Ethylbenzene | Secondary | Higher | sci-hub.se |

| Cumene | Tertiary | Highest | sci-hub.se |

Future Research Directions and Challenges in 4 Methylbenzyl Hydroperoxide Research

Development of Green and Sustainable Synthetic Routes and Catalytic Systems

A primary challenge in the utilization of 4-methylbenzyl hydroperoxide is the development of environmentally benign and efficient synthetic methodologies. Traditional methods often rely on stoichiometric oxidants or harsh conditions, generating significant waste. Future research must prioritize green and sustainable alternatives.

The use of hydrogen peroxide (H₂O₂) as a clean oxidant is a cornerstone of green chemistry, as its primary byproduct is water. mdpi.comaidic.it Research is increasingly focused on catalytic systems that can effectively activate H₂O₂ for the selective oxidation of 4-methylbenzyl alcohol to this compound. mdpi.com Key areas for future investigation include:

Heterogeneous Catalysis: Developing robust and recyclable heterogeneous catalysts, such as nanomagnetic particles (e.g., MgFe₂O₄) or metal oxides supported on various materials, can simplify product separation and catalyst reuse, enhancing the sustainability of the process. mdpi.com

Phase-Transfer Catalysis (PTC): PTC systems allow reactions between reactants in immiscible phases (e.g., aqueous H₂O₂ and an organic substrate). unive.itresearchgate.net This approach can improve reaction rates and selectivity in non-polar solvents. researchgate.net Future work should explore novel phase-transfer agents that are more efficient and biodegradable. unive.it

Ionic Liquids (ILs): Dicationic acidic ionic liquids have been shown to form temperature-dependent biphasic systems that can act as recyclable catalysts for alcohol oxidation, offering a promising avenue for green synthesis. chem-soc.si

Electrochemical Methods: The in-situ generation of oxidants, such as hypochlorous acid from NaCl, in a biphasic electrolysis system presents a novel, sustainable approach that avoids the use of toxic chemical oxidants. researchgate.net Further development in electrochemical synthesis can lead to cleaner production pathways. innovationnewsnetwork.com

The table below summarizes various catalytic systems used for the oxidation of the precursor, 4-methylbenzyl alcohol, highlighting reaction conditions that could be optimized for the sustainable synthesis of this compound.

| Catalyst System | Oxidant | Solvent/System | Key Findings & Research Direction |

| PEG1000-based dicationic acidic ionic liquid (PEG1000-DAIL) | H₂O₂ | Toluene (B28343)/Water (biphasic) | Effective for oxidizing 4-methylbenzyl alcohol to 4-methylbenzoic acid; future work could tune selectivity towards the hydroperoxide intermediate. chem-soc.si |

| Keggin heteropolyacids (e.g., H₃PMo₁₂O₄₀) | H₂O₂ | Isooctane/Water (triphasic with PTC) | Achieved high yield (96%) of 4-methylbenzaldehyde (B123495); elucidating the mechanism to isolate the hydroperoxide is a key challenge. unive.it |

| Iron(II) phthalocyanines | tert-butyl hydroperoxide | Acetonitrile | Catalyst substituents (electron-donating vs. withdrawing) influence product selectivity (acid vs. aldehyde); designing catalysts for selective hydroperoxide formation is needed. dergipark.org.tr |

| Biphasic Electrolysis with NaCl | In-situ generated HOCl | Dichloromethane/Water | A green approach using electricity as the driving force; requires optimization for selective hydroperoxide synthesis over further oxidation products. researchgate.net |

Elucidation of Complex Multicomponent Catalytic Mechanisms

Future research should focus on:

Identifying Active Species: Determining the true active catalytic species, which may be a transient intermediate formed from the precursors under reaction conditions. For example, in some systems, a ruthenium-oxo species is proposed as the key electrophilic intermediate. rsc.org

Understanding Radical Pathways: In oxidations involving H₂O₂ and catalysts like bromide ions, the mechanism may proceed through different types of intermediate radicals. acs.org Distinguishing these pathways is crucial for controlling the reaction outcome.

Mapping Reaction Networks: The oxidation of precursors like p-xylene (B151628) can be initiated by hydroperoxy radicals, leading to the formation of 4-methylbenzyl radicals and subsequent products. chemrxiv.org Untangling this complex network of reactions is essential for optimizing the yield of this compound.

A critical hurdle is the inherent difficulty in studying these complex systems, which often involve multiple competing reactions and transient species. rug.nl

Exploration of Novel Reactivity and Synthetic Applications

While this compound is known as an oxidizing agent, its full synthetic potential remains underexplored. Future research should aim to discover and develop novel transformations that utilize its unique reactivity.

Potential areas of exploration include:

Asymmetric Oxidations: Using this compound in combination with chiral catalysts for the enantioselective oxidation of substrates, such as the kinetic resolution of sulfides. sci-hub.se

In-Situ Generation of H₂O₂: Investigating processes where this compound is an intermediate in the generation of H₂O₂ for subsequent reactions, such as the epoxidation of propylene (B89431). google.com This integrated approach could lead to more efficient and safer multi-step syntheses.

Tandem Catalytic Cycles: Designing catalytic systems where this compound, formed in a primary cycle, acts as the oxidant in a secondary cycle for a different transformation. For example, coupling its formation with the selective oxidation of other functional groups. rsc.org

C-H Functionalization: Exploring the use of this compound in transition-metal-catalyzed C-H activation reactions, a rapidly advancing field in organic synthesis. nih.gov

Developing a broader range of synthetic applications will enhance the value and utility of this compound as a chemical intermediate. acs.org

Advanced In Situ Spectroscopic and Kinetic Studies under Reaction Conditions

To overcome the challenges in mechanistic elucidation and reaction optimization, the application of advanced analytical techniques is indispensable. Studying reactions under real operating conditions provides crucial insights that are often missed in ex-situ analyses.

Future research directions include:

In-Situ Spectroscopy: Employing techniques like in situ UV-vis and Raman spectroscopy to monitor the concentration of reactants, intermediates (including this compound), and products in real-time. rug.nlrsc.org This allows for the direct observation of catalyst behavior and the identification of transient species.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders with respect to each component (substrate, oxidant, catalyst). rsc.org This information is vital for building accurate kinetic models and understanding the rate-determining steps. For example, kinetic studies on related alcohol oxidations have revealed first-order dependence on the substrate and oxidant. rsc.org

Isotope Labeling Studies: Using isotopically labeled reactants (e.g., ¹⁸O-labeled water or peroxide) to trace the origin of atoms in the final products, providing definitive evidence for proposed mechanistic pathways. acs.org

The table below presents an example of kinetic data from a related oxidation system, illustrating the type of information that is crucial for understanding and optimizing reactions involving this compound.

Table: Kinetic Data for Methyltrioxorhenium (MTO) Catalyzed Oxidation of Substituted Benzyl (B1604629) Alcohols with H₂O₂ acs.org

| Substrate | Rate Constant (k / L mol⁻¹ s⁻¹) | Key Implication |

|---|---|---|

| 4-Me-α-methylbenzyl alcohol | 1.02 × 10⁻⁴ | Provides a baseline rate for a structurally similar substrate. |

Computational Design of Catalysts and Prediction of Reaction Pathways

Computational chemistry offers powerful tools to accelerate catalyst discovery and deepen mechanistic understanding, complementing experimental efforts. By modeling catalysts and reaction pathways at the molecular level, researchers can screen potential candidates and gain insights that are difficult to obtain experimentally.

Key areas for future computational research include:

Descriptor-Based Screening: Using Density Functional Theory (DFT) to calculate properties (descriptors) that correlate with catalytic activity, such as adsorption energies or reaction barriers. nih.gov This allows for the high-throughput screening of large numbers of potential catalysts to identify promising candidates for experimental validation.

Modeling Active Sites: Creating detailed computational models of catalyst active sites, such as those in metal-organic frameworks (MOFs) or on nanoparticle surfaces, to understand how the local environment influences reactivity. nih.govosti.gov

Predicting Reaction Mechanisms: Calculating the energy profiles of entire catalytic cycles to identify the most likely reaction pathways and transition states. This can help elucidate complex mechanisms and explain observed selectivity.

Automated Reaction Network Generation: Utilizing advanced software to automatically explore all possible reactions in a complex chemical system, which can reveal unexpected side reactions or novel productive pathways. chemrxiv.org

The synergy between computational prediction and experimental validation is a powerful strategy for tackling the challenges in this compound research, from designing sustainable synthetic routes to uncovering novel reactivity. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methylbenzyl hydroperoxide in academic laboratories?

- Methodological Answer : this compound can be synthesized via controlled oxidation of 4-methylbenzyl alcohol using tert-butyl hydroperoxide (TBHP) as an oxidizing agent under photo-catalytic conditions. For example, irradiation with visible light in the presence of a Cu-based catalyst (e.g., Cu/CuO/Cu₂O heterostructures) promotes selective oxidation . Purity should be verified using NMR (¹H/¹³C) and HPLC, with precautions to minimize radical side reactions.

Q. How can researchers safely handle and store this compound to prevent decomposition?

- Methodological Answer : Store at low temperatures (≤4°C) in airtight, light-resistant containers. Avoid contact with transition metals (e.g., Fe, Cu) that catalyze decomposition. Monitor stability via periodic FTIR analysis (O-O stretching band at ~800 cm⁻¹) and iodometric titration to quantify hydroperoxide content. Degradation products (e.g., aldehydes) should be characterized using GC-MS .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : X-ray crystallography (using SHELX programs for refinement ) or NMR spectroscopy (¹H, ¹³C, and DEPT-135 for functional group identification).

- Quantitative Analysis : Iodometric titration for hydroperoxide quantification; HPLC with UV detection (λ = 220–260 nm) for purity assessment.

- Thermal Stability : Differential scanning calorimetry (DSC) to detect exothermic decomposition peaks .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent, catalysts) influence the decomposition kinetics of this compound?

- Methodological Answer : Decomposition follows first-order kinetics in dilute solutions (e.g., <0.1 M in acetonitrile) but shifts to second-order kinetics at higher concentrations due to dimerization or radical chain reactions. Activation energies (Eₐ) can be derived via Arrhenius plots using rate constants measured at 50–100°C. For example, analogous hydroperoxides exhibit Eₐ values of ~28–33 kcal/mol . Catalysts like Fe²⁺/Fe³⁺ accelerate decomposition via Fenton-like mechanisms; use ESR spectroscopy to detect radical intermediates (e.g., benzyloxy radicals) .

Q. What computational models are suitable for predicting the reactivity and stability of this compound?

- Methodological Answer :

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to optimize geometry and compute bond dissociation energies (BDEs) for the O-O bond.

- Kinetic Modeling : Use software like CHEMKIN to simulate decomposition pathways under varying O₂ pressures and temperatures.

- Radical Trapping Studies : Compare experimental and simulated radical concentrations using kinetic Monte Carlo (KMC) models .

Q. How can researchers resolve contradictions in reported activation energies for hydroperoxide decomposition?

- Methodological Answer : Discrepancies often arise from differences in experimental setups (e.g., solvent polarity, purity of starting material). Conduct systematic studies with standardized protocols:

- Use high-purity solvents (HPLC-grade) and degas solutions to eliminate dissolved O₂ interference.

- Validate activation energies via multiple methods (e.g., DSC for thermal data vs. Arrhenius plots from kinetic assays) .

Q. What experimental designs are optimal for studying the role of this compound in radical chain reactions?

- Methodological Answer :

- Radical Initiation : Use azobis(isobutyronitrile) (AIBN) as a radical initiator to study chain propagation/termination.